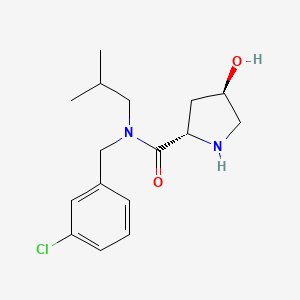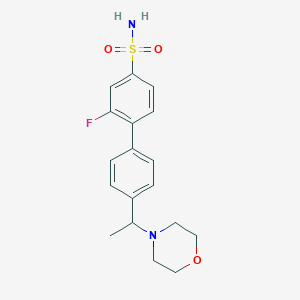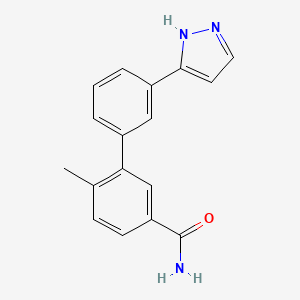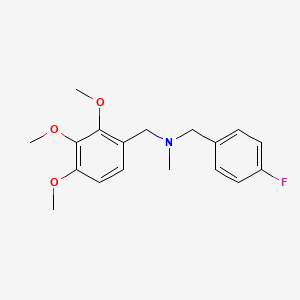![molecular formula C19H26N4O2 B4261009 N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide
Übersicht
Beschreibung
N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in immune responses.
Wirkmechanismus
N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of enzymes that play a critical role in cytokine signaling pathways. JAK3 is primarily expressed in immune cells such as T cells, B cells, and natural killer cells, and is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines and reduces the activation and proliferation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. It reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor alpha (TNF-α), and IL-6, and increases the production of anti-inflammatory cytokines such as IL-10. It also reduces the activation and proliferation of T cells, B cells, and natural killer cells, and reduces the production of autoantibodies. In clinical trials, this compound has been shown to reduce the symptoms of rheumatoid arthritis, improve joint function, and improve the quality of life of patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide has a number of advantages and limitations for lab experiments. Its selectivity for JAK3 makes it a useful tool for studying the role of JAK3 in cytokine signaling pathways and immune responses. However, its potency and selectivity also make it difficult to use in vivo, as high doses are required to achieve therapeutic effects. Additionally, its effects on other JAK family members and cytokine signaling pathways need to be carefully evaluated to avoid off-target effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide. One area of interest is the development of more selective and potent JAK3 inhibitors that can be used at lower doses and have fewer off-target effects. Another area of interest is the identification of biomarkers that can be used to predict the response of patients to this compound and other JAK inhibitors. Finally, there is a need for further studies on the long-term safety and efficacy of this compound in the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide has been studied extensively for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. Clinical trials have also demonstrated its efficacy in reducing the symptoms of rheumatoid arthritis and improving the quality of life of patients.
Eigenschaften
IUPAC Name |
N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(21-18(24)15-9-10-25-12-15)17-11-20-19(22-14(17)2)23(3)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJAQTPNOQNZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)C2=COC=C2)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4260937.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-pyrazol-1-yl)butan-2-amine](/img/structure/B4260941.png)
![N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4260946.png)
![N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)

![7-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B4260964.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)


![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![(3S*,4R*)-1-[(4-fluorophenoxy)acetyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4261016.png)
![2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4261024.png)
![1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)

